Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate
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Overview
Description
“Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate” is a chemical compound that has been studied for its potential biological properties . It is a novel compound, and its structure is characterized by 1 H-NMR, 13 C-NMR, and high-resolution (HR)MS .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by 1 H-NMR, 13 C-NMR, and high-resolution (HR)MS .Scientific Research Applications
Synthesis and Structural Analysis
Research into novel retinoids led to the investigation of 2-pyrazinylcarboxamidobenzoates, revealing insights into their synthesis and structure-activity relationships. These compounds, including variations of the Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate structure, were evaluated for their ability to induce differentiation in human and mouse cells, with specific attention to their conformational preferences and substituent effects on activity (Jones et al., 1998).
Biological Activities
Antibacterial Agents : Novel analogs displaying significant antibacterial activity were designed, incorporating benzothiazole and pyrazine moieties. These compounds demonstrated promising activity against various bacterial strains, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity : A study on the synthesis of arylazopyrazolones substituted with thiazolyhydrazone revealed significant antimicrobial activity, showcasing the potential of these derivatives in combating microbial infections (Shah, 2014).
Anticancer Evaluation : A newly synthesized organic compound based on the benzothiazole and pyrazine scaffold was characterized and tested for its antibacterial, antifungal, and anticancer activities. The compound showed potential against MDA-MB-231 breast cancer cells, indicating its promise as an anticancer agent (Senthilkumar et al., 2021).
Mechanism of Action
Target of Action
Methyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)benzoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . For instance, some thiazole derivatives can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
For example, some thiazole derivatives can interfere with the tricarboxylic acid cycle .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the environment in which it is administered .
Properties
IUPAC Name |
methyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-23-16(22)10-4-2-3-5-11(10)19-14(21)13-9-24-15(20-13)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDPIUTCOFZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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